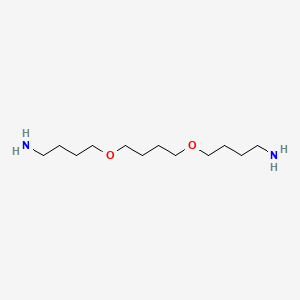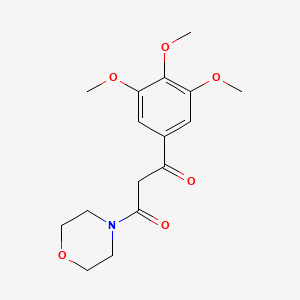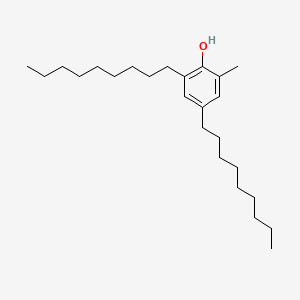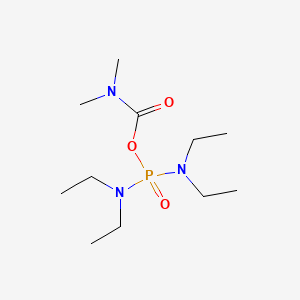
bis(diethylamino)phosphoryl N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(diethylamino)phosphoryl N,N-dimethylcarbamate: is a chemical compound with the molecular formula C11H26N3O3P and a molecular weight of 279.316 g/mol. It is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(diethylamino)phosphoryl N,N-dimethylcarbamate typically involves the reaction of diethylamine with phosphoryl chloride, followed by the addition of N,N-dimethylcarbamate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(diethylamino)phosphoryl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(diethylamino)phosphoryl N,N-dimethylcarbamate is used as a reagent in various organic synthesis reactions. It is valued for its ability to introduce phosphoryl and carbamate groups into organic molecules.
Biology: The compound is used in biological research to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism by which bis(diethylamino)phosphoryl N,N-dimethylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Diethylaminoethyl carbamate: Similar in structure but lacks the phosphoryl group.
Dimethylcarbamoyl chloride: Contains the carbamate group but differs in its reactivity and applications.
Phosphoryl chloride: Shares the phosphoryl group but has different chemical properties and uses.
Uniqueness: Bis(diethylamino)phosphoryl N,N-dimethylcarbamate is unique due to its combination of diethylamino, phosphoryl, and carbamate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
115102-25-5 |
|---|---|
Formule moléculaire |
C11H26N3O3P |
Poids moléculaire |
279.32 g/mol |
Nom IUPAC |
bis(diethylamino)phosphoryl N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H26N3O3P/c1-7-13(8-2)18(16,14(9-3)10-4)17-11(15)12(5)6/h7-10H2,1-6H3 |
Clé InChI |
HAWAUOKYSSGESK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)P(=O)(N(CC)CC)OC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




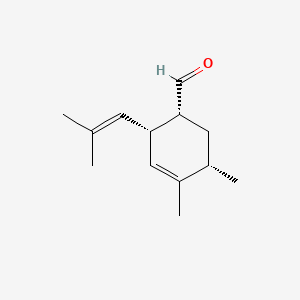
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)

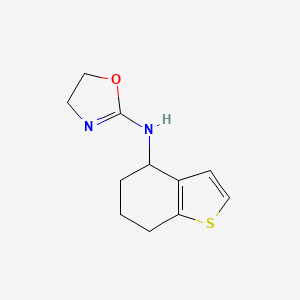
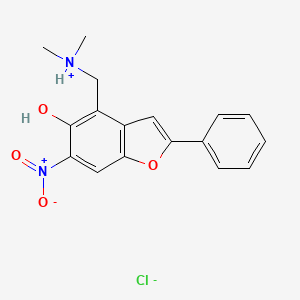
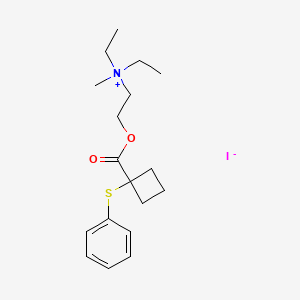
![Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate](/img/structure/B13748021.png)

